molecular formula C11H11N5O2 B1193030 (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Cat. No.: B1193030
M. Wt: 245.24 g/mol
InChI Key: QHVIXMMITPHBSL-QBFSEMIESA-N
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Description

LW106 is a novel small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is involved in the catabolism of tryptophan, an essential amino acid, and plays a significant role in immune regulation. LW106 has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth by modulating the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LW106 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of LW106 would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

LW106 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

LW106 has a wide range of scientific research applications:

Mechanism of Action

LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

    Epacadostat: Another indoleamine 2,3-dioxygenase 1 inhibitor that has been studied extensively for its antitumor effects.

    Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting indoleamine 2,3-dioxygenase 1.

Uniqueness of LW106

LW106 is unique in its ability to inhibit tumor growth more effectively than other indoleamine 2,3-dioxygenase 1 inhibitors, such as epacadostat, despite being less potent in vitro. This enhanced efficacy is attributed to its ability to modulate the tumor microenvironment by limiting stroma-immune crosstalk and reducing the enrichment of cancer stem cells .

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11-

InChI Key

QHVIXMMITPHBSL-QBFSEMIESA-N

SMILES

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N

Isomeric SMILES

C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LW-106;  LW 106;  LW106

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
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(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
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(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
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(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
Reactant of Route 5
Reactant of Route 5
(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
Reactant of Route 6
Reactant of Route 6
(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

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